![molecular formula C19H13BrN4O2S B2446197 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-65-0](/img/structure/B2446197.png)
(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a bromo substituent and a nitrophenyl group enhances its reactivity and potential biological interactions. The molecular formula is C16H14BrN3O2S.
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have shown IC50 values in the low micromolar range against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 1.61 ± 0.92 |
Compound B | SK-Hep-1 | 1.98 ± 1.22 |
Target Compound | MDA-MB-231 | TBD |
Target Compound | SK-Hep-1 | TBD |
The SAR analysis suggests that the presence of electron-withdrawing groups, such as nitro or halogens, enhances the cytotoxicity of thiazole derivatives by increasing their electrophilicity, which facilitates interaction with cellular macromolecules.
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to our target exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings indicate that modifications on the thiazole ring can significantly affect the antimicrobial efficacy.
3. Anticonvulsant Activity
Thiazole compounds have been investigated for their anticonvulsant properties as well. In animal models, certain thiazole derivatives have shown efficacy in reducing seizure frequency and severity.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Interference with DNA synthesis via alkylation or binding to DNA.
- Modulation of neurotransmitter systems in the case of anticonvulsant activity.
Case Studies
In a recent study published in MDPI, several thiazole derivatives were tested for their anticancer properties using various assays including MTT and colony formation assays. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell growth in cultured cancer cells.
Aplicaciones Científicas De Investigación
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits promising applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores its synthesis, biological significance, and applications based on available literature.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of a thiazole derivative with an appropriate aryl amine. The general synthetic route may include:
- Formation of Thiazole Derivative : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and amines.
- Amination : The introduction of the 4-bromo-2-methylphenyl amino group can be achieved through electrophilic substitution reactions or coupling reactions with suitable precursors.
- Nitrile Formation : The final step often involves the conversion of an intermediate to the nitrile form, which can be done using dehydration methods.
Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Studies indicate that the presence of nitro groups enhances antimicrobial efficacy by disrupting cellular processes in pathogens .
Anticancer Properties
The anticancer potential of thiazole derivatives has been well-documented. Compounds structurally related to This compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies help in predicting the affinity and mode of action, which is crucial for drug design . For instance, docking studies have revealed that similar thiazole compounds bind effectively to active sites of enzymes associated with cancer progression.
Example 1: Antimicrobial Evaluation
In a study evaluating a series of thiazole derivatives, compounds with similar structural features to This compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Example 2: Anticancer Activity Assessment
Another significant study assessed the anticancer activity of thiazole derivatives through the National Cancer Institute's screening program. Compounds were evaluated across a panel of cancer cell lines, showing varied degrees of cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-12-8-15(20)4-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-5-16(6-3-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRZFBAAIYIRH-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.